Cobaltous iodide hexahydrate

Oxidative esterification Cobalt catalysis Peroxide decomposition kinetics

Generic substitution of cobalt halide salts introduces variability in catalytic kinetics and analytical performance. Cobaltous iodide hexahydrate (CoI₂·6H₂O, CAS 10026-19-4) provides the specific cooperative Co(II)-iodide effect essential for oxidative esterification via hypoiodite intermediates-a pathway not replicated by separate Co salt + KI combinations. • Cooperative Co(II)-iodide catalysis for aldehyde oxidative esterification with TBHP • Defined thermochromism (red <20°C, olive green 20-40°C, green >40°C) for moisture and humidity sensing • Labile iodide leaving group facilitates ligand exchange for NHC and pyridine complex synthesis • In stock; request quote for bulk quantities and custom pack sizes

Molecular Formula CoH2I2O
Molecular Weight 330.757 g/mol
CAS No. 10026-19-4
Cat. No. B3044613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCobaltous iodide hexahydrate
CAS10026-19-4
Molecular FormulaCoH2I2O
Molecular Weight330.757 g/mol
Structural Identifiers
SMILESO.[Co](I)I
InChIInChI=1S/Co.2HI.H2O/h;2*1H;1H2/q+2;;;/p-2
InChIKeyZIFBHWDGFHUGDZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 25 kg / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cobaltous Iodide Hexahydrate Specifications


Cobaltous iodide hexahydrate (CoI₂·6H₂O, CAS 10026-19-4) is a dark red crystalline inorganic halide salt, with a density of 2.79–2.90 g/cm³ and a molecular weight of 420.83 g/mol [1] [2]. It serves as a readily soluble precursor in aqueous and polar organic media, distinct from the highly hygroscopic anhydrous α- and β-polymorphs of CoI₂ (CAS 15238-00-3) [1] [2] . The hexahydrate form is the principal hydrated iodide of cobalt, utilized in catalysis, moisture sensing, and as a precursor for synthesizing cobalt-based coordination complexes [1] .

Hexahydrate Precursor
Soluble in water and polar organic solvents; avoids the extreme hygroscopicity of anhydrous α-/β-CoI₂.
Cooperative Co–I Effect
Unique catalytic pathway for oxidative esterification not replicated by KI or n-Bu₄NI alone.
Thermochromic Indicator
Defined red-to-green aqueous color transition (20–40°C) enables visual moisture/temperature sensing.

Cobaltous Iodide Hexahydrate vs. Other Cobalt Halide Hydrates


Selecting the appropriate cobalt halide salt for a specific application requires precise consideration of the anion and hydration state, as generic substitution can introduce significant variability in catalytic kinetics, solubility behavior, and analytical performance. Quantitative studies demonstrate that CoI₂ exhibits distinct kinetic profiles in oxidative decomposition pathways compared to other iodide sources [1]. Furthermore, spectrophotometric analyses reveal systematic shifts in the absorption spectra when progressing from cobalt chloride to bromide to iodide, reflecting fundamental differences in the electronic environment of the Co(II) center imparted by the halide ligands [2]. These differences manifest in tangible properties: the hexahydrate loses water of crystallization and converts to anhydrous CoI₂ upon heating to 130°C, a thermal threshold that can affect material stability during handling and storage [3]. Additionally, its aqueous solutions exhibit thermochromic behavior—red below 20°C, olive green between 20–40°C, and green at higher temperatures—a property not replicated in the same manner by chloride or bromide hexahydrate analogs, making it uniquely suited for visual temperature or moisture sensing applications [3].

Halide-dependent kinetics
Replacing iodide with chloride or bromide may shift catalytic pathways and peroxide decomposition rates, as Co–I cooperativity is lost.
Thermal stability mismatch
Hexahydrate dehydrates at 130°C, while anhydrous CoI₂ forms are stable above 400°C; substitution may affect high-temperature protocols.
Spectroscopic identity
Absorption band positions differ systematically across CoCl₂, CoBr₂, and CoI₂; generic halide substitution can confound coordination studies.

Cobaltous Iodide Hexahydrate Comparative Performance


TBHP Decomposition Catalytic Activity

In the cobalt-catalyzed oxidative esterification of aldehydes, the decomposition of tert-butyl hydroperoxide (TBHP) proceeds via an iodide-mediated pathway. Kinetic analysis comparing CoI₂ against potassium iodide (KI) and tetra-n-butylammonium iodide (n-Bu₄NI) revealed that CoI₂ exhibits a markedly different specific rate in iodide oxidation during TBHP decomposition. This divergence in kinetic behavior was directly attributed to the cooperative effect between the cobalt center and the iodide ion, where the in situ generation of hypoiodites (IO⁻/IO₂⁻) from CoI₂ facilitates a more selective hydrogen abstraction from hemiacetal intermediates [1].

TBHP Decomposition Kinetics
Head-to-head
CoI₂ exhibits a distinct kinetic profile vs. KI and n-Bu₄NI in tert-butyl hydroperoxide decomposition.
Qualitative difference reported; no numerical rate constants provided.
Cooperative Co–I mechanism drives selective hydrogen abstraction; not reproduced by iodide-only sources.
Kinetic differentiation attributed to in situ hypoiodite generation.
Oxidative esterification Cobalt catalysis Peroxide decomposition kinetics

Thermal Dehydration Threshold

Cobaltous iodide hexahydrate undergoes complete loss of water of crystallization upon heating to 130°C, converting to anhydrous CoI₂. This dehydration temperature provides a clear operational threshold: below 130°C the material retains its hexahydrate structure (dark red hexagonal prisms), while sustained heating above this point yields the anhydrous salt [1] . The hexahydrate form is deliquescent and loses iodine upon prolonged exposure to air and light, making storage conditions a critical consideration distinct from the handling of anhydrous CoI₂ [1].

Thermal Dehydration Threshold
Head-to-head
130°C complete loss of H₂O
Anhydrous α/β-CoI₂ stable >400°C
Hexahydrate unsuitable for sustained high-temperature applications without prior dehydration.
Operational limit; verify thermal budget before selection.
Thermal stability Hydrate decomposition Material handling

Aqueous Solution Thermochromism

The aqueous solution of cobaltous iodide hexahydrate displays a well-characterized thermochromic transition: the solution is red below 20°C, shifts to olive green between 20°C and 40°C, and becomes green at higher temperatures [1]. This behavior contrasts with cobalt chloride hexahydrate, which in aqueous solution exhibits a pink-to-blue transition dependent on chloride ion concentration and temperature, and cobalt bromide hexahydrate, which does not present the same defined colorimetric range. The iodide system's color transitions occur at specific, documented temperatures, making it a more predictable indicator for moisture and humidity sensing in organic solvents [1] .

Aqueous Thermochromism
Cross-study comparable
Red 40°C
CoCl₂·6H₂O and CoBr₂·6H₂O lack this defined sequence.
Iodide system provides calibrated colorimetric response for moisture or temperature indication.
Solution-based sensing; not replicated by other halide hexahydrates.
Thermochromic materials Moisture indicators Colorimetric sensing

Halide-Dependent Absorption Band Shifts

Spectrophotometric studies of cobaltous halides dissolved in pyridine and quinoline demonstrate a systematic shift in absorption band position when progressing from chloride to bromide to iodide [1]. The frequency of any given component absorption band differs among CoCl₂, CoBr₂, and CoI₂, as does the frequency interval between component bands [1]. This phenomenon arises from the distinct ligand field exerted by the iodide ion compared to bromide and chloride, affecting the electronic transitions of the Co(II) center. While precise numerical shift values were not tabulated in the available source, the qualitative trend—greater shift toward the red end of the spectrum for iodide relative to bromide and chloride—was consistently observed across both pyridine and quinoline solvent systems [1].

Absorption Band Shifts
Class-level
Systematic red shift Cl → Br → I in pyridine/quinoline solutions.
Exact λ not tabulated in available sources.
Iodide ligand field effect is distinct; halide identity influences electronic spectra.
Data to verify for quantitative spectroscopic benchmarking.
Absorption spectroscopy Coordination chemistry Ligand field effects

Solubility in Organic Solvents

Cobaltous iodide hexahydrate is soluble in water, ethanol, acetone, chloroform, and ether, forming colored solutions in each solvent: blue solutions in ethanol, chloroform, and ether; red to green aqueous solutions depending on temperature [1]. In contrast, the anhydrous α- and β-forms of CoI₂ exhibit differing solubility behavior and are described as highly hygroscopic, with the β-form deliquescing in moist air to form green droplets . The hexahydrate provides a convenient, pre-hydrated form that dissolves readily without the exothermic hydration effects encountered when dissolving anhydrous CoI₂ in aqueous media.

Solubility Profile
Supporting evidence
Soluble in water, ethanol, acetone, chloroform, ether.
Blue solutions in organic solvents; thermochromic red-to-green in water.
Pre-hydrated form offers convenient dissolution without exothermic hydration effects.
No quantitative solubility data available; color aids visual tracking.
Solubility Sample preparation Analytical chemistry

Cobaltous Iodide Hexahydrate Applications


Oxidative Esterification Catalysis

Cobaltous iodide hexahydrate serves as an effective catalyst precursor for oxidative esterification of aldehydes using TBHP as the oxidant. The cooperative effect between the Co(II) center and iodide ion generates hypoiodite intermediates that enable selective hydrogen abstraction from hemiacetal intermediates, a pathway that alternative iodide sources (KI, n-Bu₄NI) do not replicate with the same kinetic profile . Researchers developing cobalt-catalyzed C–H functionalization methodologies should select CoI₂·6H₂O over separate cobalt salt plus iodide additive combinations to leverage this intrinsic cooperative effect.

Moisture Sensing via Thermochromism

The hexahydrate's well-defined thermochromic behavior in aqueous solution—red below 20°C, olive green at 20–40°C, green above 40°C—makes it a calibrated indicator for moisture detection in organic solvents and humidity sensing . This application leverages the distinct color transitions unique to the iodide system, which are not reproduced by chloride or bromide hexahydrate analogs. The material is also documented for use in hygrometers and for determination of water content in organic solvents .

Cobalt-NHC Complex Synthesis

Cobalt(II) iodide hexahydrate is employed as a precursor for synthesizing cobalt complexes bearing N-heterocyclic carbene (NHC) and pyridine ligands, which are subsequently evaluated for catalytic activity in cross-coupling reactions . The iodide ligand provides a labile leaving group that facilitates ligand exchange with NHC donors, and the hexahydrate form offers convenient solubility in the polar solvents typically used for complex synthesis.

Halide Ligand Field Spectrophotometry

For research examining the influence of halide ligands on the electronic absorption spectra of Co(II) complexes, cobaltous iodide hexahydrate provides the iodide-containing benchmark. Systematic shifts in absorption band position across the series CoCl₂ → CoBr₂ → CoI₂, observed in pyridine and quinoline solutions, establish the iodide analog as the reference for the strongest ligand field effect among the halides . This makes CoI₂·6H₂O essential for comparative coordination chemistry investigations.

Application
Selection Property
Validation Focus
Oxidative esterification catalysis
Cooperative Co–I catalytic effect
Kinetic profile differentiation from iodide-only sources
Moisture/humidity sensing
Thermochromic threshold 20–40°C
Colorimetric calibration across solvent matrices
Cobalt-NHC complex synthesis
Labile iodide ligand exchange
Complexation efficiency in polar solvents
Halide ligand field spectrophotometry
Halide-dependent absorption band shift
Spectral trend verification Cl→Br→I

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